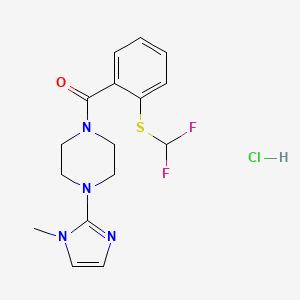
(2-((difluoromethyl)thio)phenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-((Difluoromethyl)thio)phenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is an organic compound featuring a complex molecular structure characterized by both heterocyclic and piperazine moieties. This compound showcases unique properties due to the presence of difluoromethyl and thiophenyl groups, making it significant in various scientific fields, particularly in pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials and Precursors: : The synthesis typically starts with the preparation of the (difluoromethyl)thio group and phenyl derivatives.
Key Reaction Steps
Formation of the (difluoromethyl)thio group: : Reacting a suitable thiol with difluoromethyl halides under basic conditions.
Attachment of the thiophenyl group: : Electrophilic aromatic substitution on a phenyl ring.
Piperazine Coupling: : Coupling the prepared phenyl derivative with 1-methyl-1H-imidazole-2-yl piperazine using a peptide coupling reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Reaction Conditions: : These reactions are often carried out in anhydrous solvents under inert atmospheres, such as nitrogen, and at controlled temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Scaling up involves the same synthetic route but optimized for yield and efficiency. Continuous flow reactors and automated synthesis platforms are employed to ensure consistent production quality. Standard industrial solvents, high-purity reagents, and strict process controls are crucial to maintain the integrity of the final compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions typically at the sulfur site, forming sulfoxides or sulfones.
Reduction: : Reduction can occur at the difluoromethyl group or the imidazole ring under hydrogenation conditions.
Substitution: : Nucleophilic substitution can be performed on the imidazole ring.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide (H₂O₂), sodium periodate (NaIO₄).
Reducing Agents: : Sodium borohydride (NaBH₄), hydrogen gas (H₂) with a palladium catalyst.
Nucleophiles: : Primary amines, thiols, and alcohols.
Major Products Formed
Sulfoxides and Sulfones: : From oxidation.
Hydrogenated Products: : From reduction.
Substituted Imidazoles: : From nucleophilic substitution.
Scientific Research Applications
Chemistry
Synthetic Building Block: : Used in the synthesis of more complex organic molecules.
Catalysis: : Serves as a ligand in catalytic reactions, improving yield and selectivity.
Biology
Enzyme Inhibitors: : Acts as a potent inhibitor of specific enzymes involved in metabolic pathways.
Receptor Binding Studies: : Utilized in the study of receptor-ligand interactions.
Medicine
Drug Development: : Investigated for its potential as an active pharmaceutical ingredient (API) due to its unique binding properties and biological activity.
Diagnostic Agents: : Employed in imaging techniques for targeting specific biological markers.
Industry
Material Science: : Incorporated in the design of novel materials with specific electronic or optical properties.
Agriculture: : Explored as a potential bioactive agent in crop protection.
Mechanism of Action
The compound exerts its effects through multiple pathways. In enzyme inhibition, it binds to the active site of the target enzyme, blocking substrate access and effectively halting the enzymatic reaction. In receptor binding, the compound's imidazole and piperazine groups interact with specific receptors, modulating their activity. These interactions can influence various cellular processes, from signal transduction to gene expression.
Comparison with Similar Compounds
Similar Compounds
(2-chlorophenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
(2-fluorophenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
(2-bromophenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
Uniqueness
(2-((Difluoromethyl)thio)phenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride stands out due to the presence of the difluoromethyl and thiophenyl groups, which impart distinct electronic and steric properties. These modifications often result in enhanced biological activity, greater selectivity for specific molecular targets, and improved pharmacokinetic properties compared to other similar compounds.
Properties
IUPAC Name |
[2-(difluoromethylsulfanyl)phenyl]-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N4OS.ClH/c1-20-7-6-19-16(20)22-10-8-21(9-11-22)14(23)12-4-2-3-5-13(12)24-15(17)18;/h2-7,15H,8-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWYKUXMBHMPET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)C3=CC=CC=C3SC(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClF2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2423687.png)
![2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2423689.png)
![1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-cyclopropyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2423692.png)
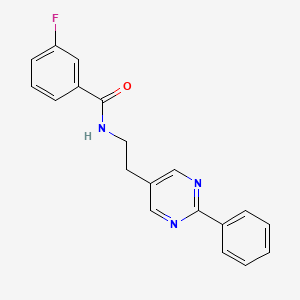
![N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-2-carbohydrazide](/img/structure/B2423694.png)
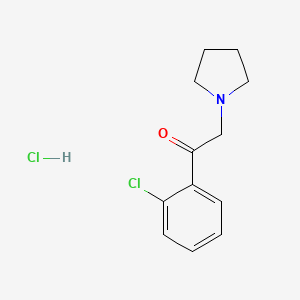
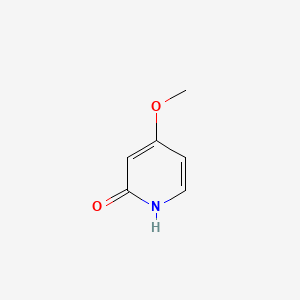
![6-(3-fluorophenyl)-2-[1-(1H-imidazole-4-sulfonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2423698.png)
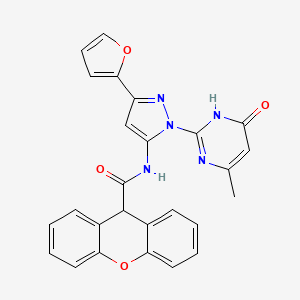
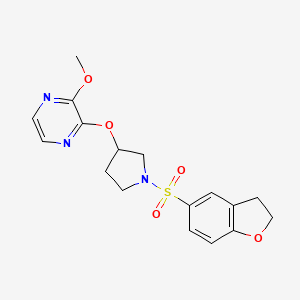

![{[(4-Bromophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate](/img/structure/B2423708.png)

![N-butyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2423710.png)
